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An In-depth Technical Guide on the Initial Studies of the Oral Activity of VT103

Introduction

VT103 is an orally active, small-molecule inhibitor that selectively targets the auto-
palmitoylation of TEA Domain Transcription Factor 1 (TEAD1).[1][2] As a key downstream
effector of the Hippo signaling pathway, the YAP/TAZ-TEAD complex plays a critical role in
regulating cell proliferation, survival, and organ size. Dysregulation of this pathway is a
common driver in various cancers, making TEAD an attractive target for therapeutic
intervention. VT103 functions by disrupting the interaction between Yes-associated protein
(YAP)/Transcriptional co-activator with PDZ-binding motif (TAZ) and TEAD, thereby inhibiting
the transcription of pro-growth and anti-apoptotic genes.[1][2] This document provides a
comprehensive technical overview of the initial preclinical studies that established the oral
activity and anti-tumor efficacy of VT103.

Mechanism of Action

VT103's primary mechanism involves the inhibition of TEAD1 auto-palmitoylation, a crucial
post-translational modification that stabilizes the YAP/TAZ-TEAD complex. By binding to the
central lipid pocket of TEAD1, VT103 prevents this modification, leading to the disruption of the
YAP-TEADLI interaction.[1][3] This prevents the nuclear translocation of the YAP/TAZ co-
activators and subsequent transcription of target genes like CTGF, CYR61, and BIRC5
(survivin).[3][4] Recent studies also suggest that certain sulfonamide-containing TEAD
inhibitors, including VT103, can induce a "cofactor switch,” promoting TEAD's interaction with
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the transcriptional repressor Vestigial-like 4 (VGLL4) to further suppress oncogenic gene

expression.[5]
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Caption: Mechanism of VT103 in the Hippo Signaling Pathway.

In Vitro Activity

Initial studies demonstrated that VT103 potently inhibits YAP/TAZ-TEAD promoted gene
transcription with high selectivity for TEADL. It effectively suppresses the proliferation of cancer

cell lines with a dysregulated Hippo pathway, particularly those with NF2 deficiency.

ble 1:  In Vi _

Assay Type Cell Line | System Result

Reference

YAP Reporter Assay HEK293T ICs0 =1.02 nM

[1](6]

Selective inhibition of
HEK?293T expressing TEAD1 at 3 pM; no
TEADs inhibition of TEAD2, 3,

or4

TEAD Palmitoylation

[1](6]

o Inhibition at
) ) NF2-deficient
Cell Proliferation ] nanomolar
Mesothelioma Cells )
concentrations

[3]

Increased apoptosis
) KTORS81 (BRAF ] )
Apoptosis Assay when combined with
V600E LUAD)

[4]

Dabrafenib
] Diffuse Gastric Reduced colony
Colony Formation ) [7]
Cancer (DGC) Cells formation
Cell Invasion DGC Cell Lines Reduced invasion [7]

Experimental Protocols: In Vitro Assays
Co-Immunoprecipitation (Co-IP) for YAP-TEAD

Interaction

This protocol was adapted from studies assessing the disruption of YAP-TEAD interactions in

mesothelioma cells.[3]
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e Cell Treatment: Culture NCI-H2373 or NCI-H226 cells to ~80% confluency. Treat cells with 3
pumol/L of VT103 or DMSO vehicle control for 4 or 24 hours.

e Lysis: Harvest and lyse cells in IP Lysis Buffer supplemented with protease and phosphatase
inhibitors.

» Immunoprecipitation: Pre-clear lysates with Protein A/G magnetic beads. Incubate the
supernatant with an anti-TEAD1 or anti-TEAD4 antibody overnight at 4°C.

o Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein
complexes.

e Washing: Wash the beads multiple times with lysis buffer to remove non-specific binding.

o Elution and Western Blot: Elute the protein complexes from the beads using SDS-PAGE
sample buffer. Analyze the eluates by Western blot using antibodies against YAP, TAZ,
TEAD1, and TEAD4 to assess the level of co-precipitated proteins.
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Caption: Experimental workflow for Co-Immunoprecipitation.

In Vivo Oral Activity and Pharmacokinetics

VT103 demonstrates significant anti-tumor activity when administered orally in multiple
preclinical xenograft models. It is well-tolerated, with studies reporting no significant body
weight loss in treated animals.[3][4]

Table 2: Summary of In Vivo Oral Efficacy Studies

| Cancer Model | Xenograft | Dosing Schedule (Oral) | Key Result | Reference | | :--- | :--- | :--- |
:--- | | Mesothelioma | NCI-H226 | 3 mg/kg, once daily | Tumor regression (TGl = 106.14%) |[3] |
| Mesothelioma | NCI-H2373-Tu-P2 | 1, 3, 10 mg/kg, once daily | Significant tumor regression
(TGI > 110%) [[3] | | Mesothelioma | NCI-H2373-Tu-P2 | 0.3 mg/kg, once daily | Blocked tumor
growth (TGI = 76.43%) |[3] | | BRAF V600E LUAD | KTORS81 | (Not specified) + Dabrafenib |
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Significant tumor shrinkage vs. monotherapy |[4][8] | | Diffuse Gastric Cancer | Orthotopic
Model | (Not specified) + 5-FU | Abrogated primary tumor formation |[7] |

TGI = Tumor Growth Inhibition. A TGI > 100% indicates tumor regression.

Table 3: Pharmacokinetic Parameters of TEAD Inhibitors
In Mice

Bioavailability

Compound Dose Half-life (T1/2) Reference
(F%)
Good oral
pharmacokinetic (data not
VT103 7 mg/kg B [3]
s (data not specified)
specified)
VT104 (analog) 10 mg/kg 78% 24.2 hours [3]

Note: While specific PK values for VT103 were not detailed in the referenced publication, it was
described as having "improved potency and good oral pharmacokinetics." Data for the
structurally similar analog VT104 is provided for context.

Experimental Protocols: In Vivo Studies
Xenograft Efficacy Study

This protocol is a generalized representation based on studies in mesothelioma models.[3]

o Cell Implantation: Subcutaneously inject NCI-H226 or NCI-H2373 cells into the flank of
immunocompromised mice.

e Tumor Growth: Allow tumors to grow to a specified volume (e.g., ~110-300 mm3).
e Randomization: Randomize animals into vehicle control and treatment groups.

e Drug Administration: Prepare VT103 in a suitable vehicle (e.g., 5% DMSO + 10% Solutol +
85% D5W).[3] Administer the formulation orally once daily at the specified doses (e.g., 0.3, 1,
3, 10 mg/kg).
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e Monitoring: Monitor tumor volume and animal body weight regularly (e.g., 2-3 times per
week).

e Endpoint: Continue treatment for a defined period (e.g., 45 days) or until tumors in the
control group reach a predetermined size. Collect tumors and plasma for pharmacodynamic

and pharmacokinetic analysis.
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Caption: Generalized workflow for in vivo xenogratft efficacy studies.
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Pharmacodynamic Activity

Oral administration of VT103 leads to target engagement in tumors, as evidenced by the
inhibition of TEAD1 palmitoylation and the downregulation of canonical Hippo pathway target

genes.
Model Treatment Tissue Biomarker Result Reference
10 mg/kg, Lipid-
NCI-H2373 I _ g P B 40%
p.o. daily for Tumor modified ) [3]
Xenograft reduction
3 days TEAD1
10 mg/kg, 5-fold
NCI-H2373 ) CTGF gene )
p.o. daily for Tumor ) downregulati [3]
Xenograft expression
3 days on
Dose-
3-10 mg/kg, CTGF &
NCI-H226 ) dependent
p.o. daily for Tumor CYR61 ] [3]
Xenograft ) downregulati
3 days expression
on
BRAF V600E o o Significantly
Combination Survivin
LUAD ) Tumor ) lower [4]
w/ Dabrafenib expression ]
Xenograft expression
Conclusion

The initial preclinical data for VT103 provide a strong foundation for its development as an
orally active anti-cancer agent. These studies demonstrate that VT103 potently and selectively
inhibits TEAD1, leading to robust anti-tumor efficacy in vitro and in vivo across multiple cancer
types, including mesothelioma and lung adenocarcinoma. Its favorable oral activity and
tolerability in animal models highlight its potential as a targeted therapy for cancers driven by
the dysregulation of the Hippo signaling pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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